5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 330684. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-3-(chloromethyl)-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl2N2S/c4-1-2-6-3(5)8-7-2/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFMIFUBJZBTCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NSC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20318417 | |

| Record name | 5-chloro-3-(chloromethyl)-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20318417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74461-64-6 | |

| Record name | 74461-64-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chloro-3-(chloromethyl)-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20318417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-3-chloromethyl-[1,2,4]thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole (CAS No: 74461-64-6), a heterocyclic compound of interest in medicinal chemistry and synthetic applications. The 1,2,4-thiadiazole core is a recognized pharmacophore present in numerous bioactive molecules[1][2]. This specific derivative is functionalized with two distinct and reactive chlorine atoms: one on the aromatic thiadiazole ring, susceptible to nucleophilic substitution, and another in a chloromethyl group, an effective alkylating agent[1]. This dual reactivity makes it a versatile building block for creating more complex molecular architectures. In the absence of a definitive published synthetic protocol, this guide proposes a robust and logical synthetic pathway grounded in established chemical principles. Furthermore, it details the expected analytical and spectroscopic data required for its unambiguous characterization, offering a predictive framework for researchers.

Introduction: The Strategic Value of a Bifunctional Thiadiazole

The 1,2,4-thiadiazole ring is an aromatic heterocyclic system that has garnered significant attention in drug discovery. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticonvulsant properties[1]. The stability of the thiadiazole ring, coupled with its ability to act as a bioisostere for other functional groups and engage in hydrogen bonding, makes it a privileged scaffold in medicinal chemistry.

This compound emerges as a particularly valuable synthetic intermediate. Its structure presents two chemically distinct electrophilic sites:

-

C5-Chloride : The chlorine atom attached to the thiadiazole ring is prone to nucleophilic aromatic substitution, allowing for the introduction of various functional groups such as amines, thiols, or alkoxy moieties[1][3].

-

Chloromethyl Group : This functionality is a classic alkylating agent, enabling covalent linkage to nucleophilic residues on target biomolecules or the extension of the molecular framework through reactions with nucleophiles like phenols, amines, and thiols[1].

This guide provides the foundational knowledge for synthesizing and validating the identity of this potent chemical tool.

Molecular Structure and Properties

Below is the chemical structure and a summary of key physicochemical properties for this compound.

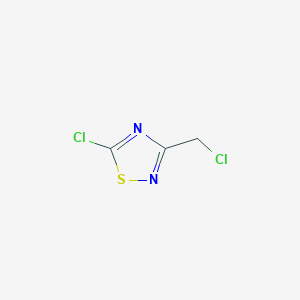

Caption: Molecular Structure of this compound.

| Property | Value | Source |

| CAS Number | 74461-64-6 | [4] |

| Molecular Formula | C₃H₂Cl₂N₂S | [4] |

| Molecular Weight | 169.03 g/mol | [4] |

| Appearance | Liquid | [4] |

| Density | 1.551 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.561 | [4] |

| SMILES | ClCc1nsc(Cl)n1 | [4] |

| InChI Key | FFFMIFUBJZBTCG-UHFFFAOYSA-N | [4] |

Proposed Synthetic Pathway

Causality and Strategic Choices

-

Starting Material Selection : 5-Chloro-3-methyl-1,2,4-thiadiazole is a known compound, making it a practical and efficient starting point. This approach isolates the synthetic challenge to the selective chlorination of the methyl group.

-

Reaction Choice : Free-radical halogenation is the classic and most direct method for converting an activated methyl group (benzylic or on a heteroaromatic ring) into a chloromethyl group.

-

Reagent Selection : N-Chlorosuccinimide (NCS) is chosen as the chlorinating agent. Compared to chlorine gas, NCS is a solid that is safer and easier to handle in a laboratory setting. It provides a controlled, low-concentration source of chlorine radicals.

-

Initiator : A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required to start the chain reaction by generating the initial radicals upon thermal or photochemical decomposition.

-

Solvent : An inert solvent that is stable under radical conditions, such as carbon tetrachloride (CCl₄) or benzene, is necessary. CCl₄ is particularly effective for these reactions.

Proposed Reaction Scheme

Caption: Proposed synthesis via free-radical chlorination of the methyl group.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize this compound via free-radical chlorination of 5-chloro-3-methyl-1,2,4-thiadiazole.

Materials:

-

5-Chloro-3-methyl-1,2,4-thiadiazole (1.0 equiv)

-

N-Chlorosuccinimide (NCS) (1.1 equiv)

-

Azobisisobutyronitrile (AIBN) (0.05 equiv)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel

Procedure:

-

Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloro-3-methyl-1,2,4-thiadiazole (1.0 equiv) and carbon tetrachloride (approx. 0.2 M concentration).

-

Reagent Addition : Add N-chlorosuccinimide (1.1 equiv) and AIBN (0.05 equiv) to the solution.

-

Reaction Execution : Heat the reaction mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material. The reaction is typically complete within 4-8 hours.

-

Work-up :

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). This removes any remaining acidic impurities.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification :

-

Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

-

The crude product, a liquid, can be purified by vacuum distillation to yield the final this compound.

-

Characterization and Data Interpretation

Unambiguous characterization is essential to confirm the identity and purity of the synthesized product. The following section outlines the expected results from standard analytical techniques.

Predicted Spectroscopic and Analytical Data

| Technique | Expected Result | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ ≈ 4.85 ppm (s, 2H) | A singlet in this region is characteristic of the two protons of the chloromethyl (-CH₂Cl) group adjacent to an electron-withdrawing heteroaromatic ring. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ≈ 175 ppm (C5-Cl), δ ≈ 165 ppm (C3-CH₂Cl), δ ≈ 45 ppm (-CH₂Cl) | Expect three distinct signals: two for the carbons of the thiadiazole ring (downfield due to the electronegative N and S atoms) and one for the chloromethyl carbon (upfield). |

| Mass Spectrometry (EI-MS) | m/z (% abundance): 168 (M⁺, 65%), 170 (M⁺+2, 42%), 172 (M⁺+4, 7%) | The molecular ion peak will display a characteristic isotopic pattern for a molecule containing two chlorine atoms. Major fragments would include loss of Cl (m/z 133) and loss of CH₂Cl (m/z 119). |

| Infrared (IR) Spectroscopy | ν ≈ 3050 cm⁻¹ (C-H stretch, aromatic), 1550-1450 cm⁻¹ (C=N stretch), 800-700 cm⁻¹ (C-Cl stretch) | Key absorbances correspond to the fundamental stretching vibrations of the functional groups present in the molecule. |

| TLC Analysis | Rf ≈ 0.6 (30% Ethyl Acetate/Hexanes) | The product is expected to be more nonpolar than any potential di-chlorinated or starting material impurities. |

Safety, Handling, and Storage

-

Hazard Profile : this compound is expected to be harmful if swallowed and may cause serious eye damage[4]. As an alkylating agent, it should be treated as a potential mutagen and handled with appropriate care.

-

Handling : Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and nucleophiles.

Conclusion

This compound is a high-value synthetic intermediate due to its dual reactive sites. This guide presents a logical and scientifically sound, albeit proposed, synthetic route for its preparation from a commercially available precursor. The detailed characterization data provided serves as a benchmark for researchers to confirm the successful synthesis and purity of this versatile chemical building block, enabling its further application in drug discovery and materials science.

References

- Smolecule. This compound.

- PubChem. 5-Chloro-3-methyl-1,2,4-thiadiazole.

- Sigma-Aldrich. This compound 95%.

- ISRES Publishing. Thiadiazoles and Their Properties.

- Patents, Google. Process for the preparation of 2-chloro-5-chloromethyl-thiazole.

- PMC, NIH. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles.

Sources

An In-depth Technical Guide to the Chemical Properties of 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two reactive electrophilic sites: a chlorine atom on the thiadiazole ring and a chloromethyl group. This dual reactivity, coupled with the inherent biological relevance of the 1,2,4-thiadiazole scaffold, makes it a versatile building block for the synthesis of novel bioactive molecules.[1] The 1,2,4-thiadiazole core is a known pharmacophore found in a variety of therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, antifungal, and anticonvulsant properties.[2][3] This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectral characteristics, reactivity, and safety considerations, to empower researchers in its effective utilization.

Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is crucial for its handling, characterization, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₃H₂Cl₂N₂S | [4] |

| Molecular Weight | 169.03 g/mol | [4] |

| CAS Number | 74461-64-6 | [4] |

| Appearance | Liquid | [4] |

| Density | 1.551 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.561 | [4] |

| Purity | 95% | [4] |

Synthesis of this compound

While a specific protocol for the synthesis of this compound is not extensively detailed in the available literature, a plausible and efficient synthetic route can be designed based on established methods for the preparation of substituted 1,2,4-thiadiazoles. The most logical approach involves the oxidative cyclization of an appropriate amidine derivative.

Proposed Synthetic Pathway

The synthesis is proposed to proceed via the reaction of 2-chloroacetamidine with a suitable sulfur-containing cyclizing agent. This methodology is adapted from the known synthesis of other 5-chloro-3-substituted-1,2,4-thiadiazoles.[5]

Experimental Protocol (Proposed)

Materials:

-

2-Chloroacetamidine hydrochloride

-

Trichloromethanesulfenyl chloride

-

Sodium bicarbonate

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Neutralization of Amidine: Suspend 2-chloroacetamidine hydrochloride (1.0 eq) in dichloromethane. To this suspension, add a solution of sodium bicarbonate (1.1 eq) in water and stir vigorously until the solid dissolves. Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Cyclization Reaction: Cool the dried dichloromethane solution of 2-chloroacetamidine to 0 °C in an ice bath. To this, add trichloromethanesulfenyl chloride (1.05 eq) dropwise while maintaining the temperature below 5 °C.

-

Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain pure this compound.

Causality behind Experimental Choices: The use of a mild base like sodium bicarbonate is crucial to generate the free amidine without promoting self-condensation or decomposition. The reaction is performed at low temperatures to control the exothermicity of the reaction with the highly reactive trichloromethanesulfenyl chloride. Dichloromethane is an excellent solvent for both the reactants and the product, facilitating a homogeneous reaction and straightforward work-up.

Spectral Characterization

Due to the limited availability of experimental spectra for this compound in the public domain, the following spectral data are predicted based on computational modeling and analysis of structurally similar compounds.[3][6][7][8][9][10] These predictions provide a valuable reference for researchers in confirming the identity and purity of the synthesized compound.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to be simple, exhibiting a single peak corresponding to the methylene protons of the chloromethyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.8 - 5.2 | Singlet | 2H | -CH₂Cl |

The predicted chemical shift is downfield due to the deshielding effect of the adjacent chlorine atom and the thiadiazole ring.[11][12]

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum is anticipated to show three distinct signals.

| Chemical Shift (δ, ppm) | Assignment |

| ~35 - 45 | -CH₂Cl |

| ~160 - 170 | C5-Cl |

| ~175 - 185 | C3-CH₂Cl |

The carbon of the chloromethyl group is expected in the aliphatic region, while the two carbons of the thiadiazole ring will appear in the downfield region characteristic of heterocyclic aromatic systems.[7][13][14][15][16]

Predicted Mass Spectrum (EI)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 168/170/172 | [M]⁺, [M+2]⁺, [M+4]⁺ (isotopic pattern for two chlorine atoms) |

| 133/135 | [M - Cl]⁺ |

| 119/121 | [M - CH₂Cl]⁺ |

| 84 | [C₂N₂S]⁺ |

| 46 | [NS]⁺ |

The presence of two chlorine atoms will result in a characteristic isotopic cluster for the molecular ion and any chlorine-containing fragments.[5][17][18] Fragmentation is likely to occur via the loss of a chlorine radical or the chloromethyl group.[19]

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the two electrophilic centers, making it a valuable precursor for a wide range of derivatives.

Nucleophilic Aromatic Substitution at the C5 Position

The chlorine atom at the 5-position of the 1,2,4-thiadiazole ring is highly susceptible to nucleophilic aromatic substitution (SNAr).[2] This reactivity allows for the introduction of various functional groups, including amines, thiols, and alkoxides.

Experimental Protocol: Synthesis of a 5-Amino-3-(chloromethyl)-1,2,4-thiadiazole Derivative

-

Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.

-

Add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group behaves as a typical alkyl halide and is reactive towards a variety of nucleophiles. This allows for the extension of a side chain at the 3-position of the thiadiazole ring.

Experimental Protocol: Synthesis of 5-Chloro-3-(azidomethyl)-1,2,4-thiadiazole

-

Dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add sodium azide (1.2 eq) and stir the mixture at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[4] It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

-

Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a respirator may be necessary.

In case of accidental exposure, immediate and thorough rinsing with water is crucial, and medical attention should be sought promptly.

Conclusion

This compound is a highly versatile and reactive building block with significant potential in the synthesis of novel compounds for drug discovery and materials science. Its dual electrophilic nature allows for selective functionalization at both the thiadiazole ring and the chloromethyl group, providing access to a diverse range of derivatives. This guide has provided a comprehensive overview of its chemical properties, including a proposed synthetic route, predicted spectral data, and key reactivity patterns. By understanding these fundamental aspects and adhering to strict safety protocols, researchers can effectively harness the synthetic potential of this valuable heterocyclic compound.

References

-

Faslager, E. F., Johnson, J., & Werbel, L. M. (1973). Synthesis of 5,5′[[[3‐(dimethylamino)propyl]imino]]bis[3‐(trichloromethyl)‐1,2,4‐thiadiazole] and related thiadiazoles as antimalarial agents. Journal of Heterocyclic Chemistry, 10(4), 575-581. [Link]

-

PubChem. (n.d.). 5-Chloro-3-methyl-1,2,4-thiadiazole. Retrieved from [Link]

- Wittenbrook, L. S. (1973). 3-Chloro-5-substituted-1,2,4-thiadiazoles. Journal of Heterocyclic Chemistry, 10(4), 583-585.

- ISRES Publishing. (2021). Thiadiazoles and Their Properties. In Current Studies in Health and Life Sciences.

- Sarkar, S. (2022).

- MDPI. (2023).

- Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Chemistry, 2013, 1-19.

- Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056.

- Karcz, D., et al. (2021). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 26(21), 6483.

- Reddy, T. S., et al. (2013). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. ARKIVOC, (v), 258-267.

- Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. Retrieved from [Link]

- Wiley-VCH. (2004).

-

Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]

- Lai, C.-A., et al. (2024).

- Li, J., et al. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3243.

-

ResearchGate. (n.d.). Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,...). Retrieved from [Link]

- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

- UNCW Institutional Repository. (n.d.). Using computational methods to predict NMR spectra for polyether compounds.

- Royal Society of Chemistry. (2020). Recent Advances in Computational NMR Spectrum Prediction. In Computational Techniques for Analytical Chemistry and Bioanalysis.

- National Center for Biotechnology Information. (n.d.). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies.

- Rogue Scholar. (2023).

- International Journal of Engineering Research & Technology. (n.d.). Synthesis and Characterization of 3-Amino-5-Arylimino-1,2,4 Thiadiazoles.

- Yavari, I., Hossaini, Z., & Sabbaghan, M. (2009). Synthesis of functionalized 1,2,4-triazole-3-thiones from potassium isothiocyanate, acid chlorides and arylhydrazines. Iranian Journal of Organic Chemistry, 1(2), 168-170.

Sources

- 1. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Dissociation pathways for the molecular cation of 3,4-dichloro-1,2,5-thiadiazole: A time-of-flight mass spectrometry and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. compoundchem.com [compoundchem.com]

- 8. repository.uncw.edu [repository.uncw.edu]

- 9. Recent Advances in Computational NMR Spectrum Prediction [ouci.dntb.gov.ua]

- 10. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. web.pdx.edu [web.pdx.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. spectrabase.com [spectrabase.com]

- 17. researchgate.net [researchgate.net]

- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 19. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole CAS number 74461-64-6

An In-Depth Technical Guide to 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole (CAS Number: 74461-64-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile and highly reactive heterocyclic compound. As a Senior Application Scientist, this document synthesizes fundamental chemical principles with practical insights into its synthesis, reactivity, and potential applications, particularly in the realms of medicinal chemistry and drug discovery.

Introduction

This compound is a unique bifunctional molecule featuring a five-membered thiadiazole ring substituted with two reactive chlorine atoms at distinct positions.[1] The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known to be a core component in a wide array of biologically active compounds.[2] This guide will delve into the essential technical aspects of this compound, providing a foundation for its effective utilization in research and development.

Part 1: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 74461-64-6 | [1][3] |

| Molecular Formula | C₃H₂Cl₂N₂S | [3][4] |

| Molecular Weight | 169.03 g/mol | [3][4] |

| Appearance | Liquid | [3] |

| Density | 1.551 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.561 | [3] |

| SMILES | ClCc1nsc(Cl)n1 | [3] |

| InChI | 1S/C3H2Cl2N2S/c4-1-2-6-3(5)8-7-2/h1H2 | [3] |

Part 2: Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

A likely precursor for the synthesis is 2-chloroacetamidine, which can be prepared from chloroacetonitrile.[6] The cyclization to form the 1,2,4-thiadiazole ring can be achieved by reacting the amidine with a chloromethylating sulfur agent. A related synthesis of 3-trichloromethyl-5-chloro-1,2,4-thiadiazole utilizes the reaction of trichloroacetamidine with trichloromethanesulfenyl chloride.[5]

Conceptual Experimental Protocol:

-

Preparation of 2-Chloroacetamidine Hydrochloride: Chloroacetonitrile is reacted with an equimolar amount of a suitable base (e.g., sodium methoxide) in an anhydrous solvent like methanol, followed by treatment with ammonium chloride to yield 2-chloroacetamidine hydrochloride.

-

Cyclization Reaction: The 2-chloroacetamidine hydrochloride is then reacted with a chloromethylating sulfur reagent in an inert solvent. The reaction is typically carried out at low temperatures, and the pH is carefully controlled with the addition of a base to facilitate the ring closure.[5]

-

Workup and Purification: The reaction mixture is then subjected to an aqueous workup to remove inorganic salts. The organic layer is separated, dried, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Caption: Proposed synthetic workflow for this compound.

Part 3: Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from its two distinct electrophilic sites, allowing for sequential or selective functionalization.

Nucleophilic Substitution at the 5-Position

The chlorine atom at the 5-position of the 1,2,4-thiadiazole ring is susceptible to nucleophilic aromatic substitution. This reactivity is enhanced by the electron-withdrawing nature of the heterocyclic ring. A wide range of nucleophiles, including amines, thiols, and alkoxides, can displace the chloride to introduce diverse functionalities.[1]

SN2 Reaction at the Chloromethyl Group

The chloromethyl group is a classic electrophilic handle for bimolecular nucleophilic substitution (SN2) reactions. This allows for the facile introduction of the thiadiazole moiety onto other molecules bearing nucleophilic groups.[1]

The dual reactivity allows for the strategic design of synthetic pathways to complex molecules. For instance, one could first perform a nucleophilic substitution at the 5-position under milder conditions, followed by an SN2 reaction at the chloromethyl group, or vice versa, depending on the desired target and the nature of the nucleophiles.

Caption: Dual reactivity of this compound.

Part 4: Spectroscopic and Analytical Characterization

The structural elucidation and purity assessment of this compound and its derivatives are typically achieved through a combination of spectroscopic and chromatographic techniques.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the two protons of the chloromethyl group (-CH₂Cl). The chemical shift of this singlet would likely be in the range of δ 4.5-5.0 ppm, downfield due to the deshielding effect of the adjacent chlorine atom and the thiadiazole ring.

-

¹³C NMR: The carbon NMR spectrum should exhibit three signals corresponding to the two carbons of the thiadiazole ring and the carbon of the chloromethyl group. The ring carbons are expected to resonate in the aromatic region, typically between δ 150-170 ppm.[7] The chloromethyl carbon signal would appear further upfield.

-

FTIR: The infrared spectrum would show characteristic absorption bands for the C=N and C-S stretching vibrations within the thiadiazole ring.[8] The C-Cl stretching vibrations from both the ring and the chloromethyl group would also be present.

-

Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound (169.03 g/mol ) and show a characteristic isotopic pattern due to the presence of two chlorine atoms.

Part 5: Applications in Medicinal Chemistry and Drug Discovery

The 1,2,4-thiadiazole core is a key pharmacophore in a variety of therapeutic agents, exhibiting a broad range of biological activities.[2] this compound serves as a valuable building block for the synthesis of novel drug candidates.

As a Scaffold for Library Synthesis

The dual reactivity of this compound makes it an ideal starting material for the creation of compound libraries for high-throughput screening. By systematically reacting it with diverse sets of nucleophiles at both reactive sites, a large number of structurally distinct molecules can be rapidly synthesized.

Caption: Use in combinatorial library synthesis for drug discovery.

Potential as a Covalent Inhibitor

The electrophilic nature of the 1,2,4-thiadiazole ring, particularly when substituted with leaving groups, has been exploited in the design of covalent inhibitors that target cysteine residues in proteins.[2][9] The chloromethyl group can also act as an alkylating agent for nucleophilic residues in an enzyme's active site. This dual potential for covalent modification makes this compound an intriguing starting point for the development of targeted covalent inhibitors.

Part 6: Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

| Hazard Class | GHS Classification | Precautionary Statements |

| Acute Toxicity | Harmful if swallowed. | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |

| Skin Corrosion/Irritation | Causes severe skin burns. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P330 + P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting. P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. |

| Serious Eye Damage | Causes serious eye damage. | P280: Wear eye protection/face protection. P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Part 7: Conclusion

References

- Process for the preparation of 3-trichloromethyl-5-chloro-1,2,4-thiadiazole. (1976). Google Patents.

-

5-Chloro-3-methyl-1,2,4-thiadiazole. PubChem. Retrieved from [Link]

-

Synthesis and Spectral Characterization of 1,3,4-Thiadiazole Derivatives. (2017). Retrieved from [Link]

-

Tipranavir analogs as antiviral agents: Design, synthesis, in vitro, and in silico study of new SARS-CoV-2 main protease inhibitors. (2025). PubMed. Retrieved from [Link]

-

Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). Molecules. Retrieved from [Link]

-

Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. (2021). Molecules. Retrieved from [Link]

-

Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. (2018). National Institutes of Health. Retrieved from [Link]

-

Gas-phase IR spectrum of 3-chloro-4-fluoro-1,2,5-thiadiazole. (2008). ResearchGate. Retrieved from [Link]

-

Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. (2023). National Institutes of Health. Retrieved from [Link]

- 13C-NMR Studies of Some Heterocyclically Substituted Chromones. (2001). Asian Journal of Chemistry.

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. (2018). DergiPark. Retrieved from [Link]

-

5-Chloro-3-methyl-1,2,4-thiadiazole. Amerigo Scientific. Retrieved from [Link]

-

This compound (95%). Amerigo Scientific. Retrieved from [Link]

-

1,2,4-Thiadiazole, 5-chloro-3-phenyl-. SpectraBase. Retrieved from [Link]

-

1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. NIST WebBook. Retrieved from [Link]

-

Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. (2024). National Institutes of Health. Retrieved from [Link]

-

Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. (2025). National Institutes of Health. Retrieved from [Link]

-

1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. (2021). MDPI. Retrieved from [Link]

-

Discovery, synthesis and mechanism study of 2,3,5-substituted[1][5][8]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. (2023). PubMed. Retrieved from [Link]

- The Chemistry of 1,2,3-Thiadiazoles. (2004).

-

2-CHLOROETHANIMIDAMIDE HYDROCHLORIDE. LookChem. Retrieved from [Link]

- United States P

-

1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. (2001). Semantic Scholar. Retrieved from [Link]

-

Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (2014). National Institutes of Health. Retrieved from [Link]

-

Medicinal chemistry and properties of 1,2,4-thiadiazoles. (2005). PubMed. Retrieved from [Link]

-

Discovery, synthesis and mechanism study of 2,3,5-substituted[1][5][8]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. (2023). National Institutes of Health. Retrieved from [Link]

-

The Thiazole-5-Carboxamide GPS491 Inhibits HIV-1, Adenovirus, and Coronavirus Replication by Altering RNA Processing/Accumulation. (2022). National Institutes of Health. Retrieved from [Link]

- Noncatalytic Electrophilic Oxyalkylation of Some Five-Membered Heterocycles with 2-(Trifluoroacetyl)-1,3-azoles. (2010). Sci-Hub.

-

Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (2021). MDPI. Retrieved from [Link]

Sources

- 1. Buy this compound | 74461-64-6 [smolecule.com]

- 2. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (95%) - Amerigo Scientific [amerigoscientific.com]

- 4. This compound | CAS 74461-64-6 [matrix-fine-chemicals.com]

- 5. US3979403A - Process for the preparation of 3-trichloromethyl-5-chloro-1,2,4-thiadiazole - Google Patents [patents.google.com]

- 6. Cas 20846-52-0,2-CHLOROETHANIMIDAMIDE HYDROCHLORIDE | lookchem [lookchem.com]

- 7. mdpi.com [mdpi.com]

- 8. 20.198.91.3:8080 [20.198.91.3:8080]

- 9. Discovery, synthesis and mechanism study of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

stability and storage of 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole

An In-Depth Technical Guide to the Stability and Storage of 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole

Abstract

This technical guide provides a comprehensive analysis of the chemical stability, potential degradation pathways, and optimal storage conditions for this compound (CAS No. 74461-64-6). As a highly reactive bifunctional molecule, its integrity is paramount for its successful application in research and drug development. This document synthesizes information from safety data sheets and the principles of heterocyclic chemistry to offer field-proven insights and protocols for researchers, scientists, and drug development professionals. Detailed methodologies for assessing stability through forced degradation studies are provided, ensuring that laboratory personnel can maintain the compound's purity and reactivity.

Core Chemical Profile and Intrinsic Stability

This compound is a substituted heterocyclic compound featuring a 1,2,4-thiadiazole core. This aromatic ring system generally imparts a degree of stability to the molecule.[1] However, the compound's reactivity and stability are primarily dictated by its two halogenated substituents: a chloro group at the 5-position of the ring and a chloromethyl group at the 3-position.[2]

The chloromethyl group is a potent alkylating agent, making it a valuable reactive handle for synthesis but also a primary site of vulnerability to nucleophilic attack.[2] Similarly, the chloro-substituent on the aromatic ring is susceptible to nucleophilic substitution, a common reaction for halogenated thiadiazoles.[1][3] While safety data sheets state the compound is "stable under normal conditions," this stability is contingent on strict adherence to appropriate storage and handling protocols to prevent degradation.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 74461-64-6 | [4][5] |

| Molecular Formula | C₃H₂Cl₂N₂S | [4][6] |

| Molecular Weight | 169.03 g/mol | [4][6] |

| Appearance | Liquid or low-melting solid | [4][6][7] |

| Density | ~1.551 g/mL at 25 °C | [6] |

| Melting Point | 29-31 °C | [7] |

| InChI Key | FFFMIFUBJZBTCG-UHFFFAOYSA-N | [6] |

Potential Degradation Pathways

While specific degradation kinetics for this compound are not widely published, its chemical structure allows for the postulation of several logical degradation pathways. Understanding these potential routes is critical for developing stability-indicating analytical methods and for interpreting unexpected experimental results.

Hydrolytic Degradation

Hydrolysis is the most probable degradation pathway under ambient or aqueous conditions. The presence of two electrophilic carbon centers makes the molecule susceptible to reaction with water, which can act as a nucleophile.

-

Attack at the Chloromethyl Group: The primary methylene carbon is highly activated towards nucleophilic substitution (an SN2-type reaction). Reaction with water would displace the chloride ion to form 5-chloro-3-(hydroxymethyl)-1,2,4-thiadiazole.

-

Attack at the C5-Chloro Group: The C5 position of the 1,2,4-thiadiazole ring is the most reactive site for nucleophilic substitution.[1] Hydrolysis at this position would lead to the formation of 3-(chloromethyl)-1,2,4-thiadiazol-5-ol.

These pathways are not mutually exclusive and could occur simultaneously, leading to a complex mixture of degradants, including a di-hydrolyzed product.

Oxidative Degradation

The compound is incompatible with strong oxidizing agents.[4][7] The sulfur atom in the thiadiazole ring is susceptible to oxidation, which could lead to the formation of corresponding S-oxides or S,S-dioxides. Such modifications would significantly alter the electronic properties and stability of the ring system.

Thermal Degradation

At elevated temperatures, the compound will decompose. Hazardous decomposition products include toxic and corrosive gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), chlorine, hydrogen chloride gas, and sulfur oxides.[4][5] This indicates that thermal stress leads to the complete fragmentation of the molecule.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, strict adherence to the following storage and handling protocols is mandatory.

Optimal Storage Conditions

The primary goal is to mitigate the risk of hydrolytic, oxidative, and thermal degradation. The recommendations synthesized from multiple safety data sheets are summarized below.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale | Reference(s) |

| Temperature | 2–8 °C | To minimize thermal degradation and reduce the rate of potential hydrolytic reactions. | [7] |

| Atmosphere | Dry, well-ventilated | To prevent hydrolysis from atmospheric moisture. A desiccator or inert gas overlay (e.g., argon, nitrogen) is ideal for long-term storage. | [4] |

| Light | Protect from light | Store in an amber vial or in a dark location to prevent potential photolytic degradation. | [8] |

| Container | Tightly closed original container | To prevent moisture ingress and contamination. Suitable materials include polyethylene or polypropylene. | [4][7][9] |

| Location | Corrosives area, stored locked up | Due to its corrosive nature, it must be stored in a designated area away from incompatible materials. | [4][5] |

Incompatible Materials

To prevent hazardous reactions, do not store this compound in proximity to:

Safe Handling Procedures

This compound is classified as corrosive and causes severe skin burns and eye damage.[4][5] All handling must be performed with appropriate personal protective equipment (PPE) and engineering controls.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Ensure an eyewash station and safety shower are readily accessible.[5]

-

Personal Protective Equipment (PPE):

Experimental Design for Stability Assessment: A Forced Degradation Protocol

Forced degradation studies are essential for understanding a compound's stability profile, identifying potential degradants, and developing stability-indicating analytical methods as mandated by ICH guidelines.[10][11] The following section outlines a series of protocols designed to stress this compound under various conditions.

The Principle of a Stability-Indicating Method

The cornerstone of this analysis is a validated analytical method, typically High-Performance Liquid Chromatography (HPLC), that can separate the intact parent compound from all process impurities and degradation products. The goal is to demonstrate "peak purity" and accurately quantify the parent compound's decline over time.

Step-by-Step Methodologies

Objective: To induce approximately 5-20% degradation of the parent compound to ensure that secondary degradation is minimized and the primary degradation products can be reliably identified.[12]

Initial Preparation:

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a non-reactive solvent like acetonitrile.

1. Acidic Hydrolysis

-

Rationale: To assess stability in an acidic environment, which can catalyze hydrolysis.

-

Protocol:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).

-

Incubate the mixture in a controlled temperature water bath (e.g., 60 °C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours).

-

Immediately neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide (NaOH) to stop the reaction.

-

Dilute with mobile phase to the target concentration for HPLC analysis.

-

2. Basic Hydrolysis

-

Rationale: To assess stability in a basic environment, where nucleophilic attack by hydroxide ions is enhanced.

-

Protocol:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).

-

Keep the mixture at room temperature, as base-catalyzed hydrolysis can be rapid.

-

Withdraw aliquots at shorter time intervals (e.g., 0, 30, 60, 120 minutes).

-

Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl.

-

Dilute with mobile phase for HPLC analysis.

-

3. Oxidative Degradation

-

Rationale: To test susceptibility to oxidation. Hydrogen peroxide is a commonly used oxidant.[12]

-

Protocol:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Incubate the mixture at room temperature, protected from light.

-

Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours).

-

Dilute with mobile phase for HPLC analysis. No quenching is typically needed if the sample is analyzed promptly.

-

4. Thermal Degradation

-

Rationale: To evaluate the stability of the compound in a solid/neat state at elevated temperatures, below its decomposition point.

-

Protocol:

-

Place a small, accurately weighed amount of the neat compound in a vial.

-

Heat the vial in a calibrated oven at a set temperature (e.g., 70 °C).

-

At specified time points, remove a sample, allow it to cool, dissolve it in the initial solvent to a known concentration, and analyze by HPLC.

-

Data Interpretation

The results from the forced degradation study should be compiled to understand the compound's liabilities.

Table 3: Example Data Summary for Forced Degradation Study

| Stress Condition | Duration | Temperature | % Degradation of Parent | Major Degradant Peak(s) (Retention Time) |

| 0.1 M HCl | 24 h | 60 °C | e.g., 15.2% | e.g., Peak at 3.5 min |

| 0.1 M NaOH | 2 h | 25 °C | e.g., 18.9% | e.g., Peaks at 2.8 min, 3.5 min |

| 3% H₂O₂ | 24 h | 25 °C | e.g., 8.5% | e.g., Peak at 4.1 min |

| Dry Heat | 48 h | 70 °C | e.g., 3.1% | e.g., Minor peaks observed |

Conclusion

This compound is a chemically stable compound when stored under appropriate conditions. Its primary vulnerabilities are hydrolysis, due to its two reactive chloro-substituents, and decomposition at high temperatures. The integrity of this reagent is critically dependent on maintaining cold (2–8 °C), dry, and dark storage conditions in a tightly sealed container. Researchers must employ stringent handling procedures appropriate for a corrosive material. The provided forced degradation protocols serve as a robust framework for users to validate the stability of their own material and to develop analytical methods that can ensure the quality and reliability of their experimental starting material.

References

-

Apollo Scientific. (n.d.). SAFETY DATA SHEET: this compound.

-

Benchchem. (2025). Technical Support Center: Enhancing the Stability of Thiadiazole Compounds for Long-Term Storage.

-

ChemicalBook. (2025). 5-CHLORO-3-METHYL-1,2,4-THIADIAZOLE Safety Data Sheet.

-

Sigma-Aldrich. (n.d.). 5-Chloro-3-methyl-1,2,4-thiadiazole.

-

Apollo Scientific. (n.d.). 5-Chloro-3-methyl-1,2,4-thiadiazole Safety Data Sheet.

-

Biosynth. (n.d.). 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole.

-

Smolecule. (n.d.). This compound.

-

Echemi. (n.d.). 5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole Safety Data Sheets.

-

Bipot, C., et al. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.

-

Talari, Y., & Reddy, M. S. (2023). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Innovative Science and Research Technology, 8(10).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12919159, 5-Chloro-3-methyl-1,2,4-thiadiazole.

-

Kümper, S., et al. (2022). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. Chemistry – A European Journal.

-

Kumar, V., & Kumar, P. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research.

-

Benchchem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 3,4-dichloro-1,2,5-thiadiazole.

-

Kumar, V., & Kumar, P. (2016). Forced Degradation Studies. SciSpace.

-

Merhy, R., et al. (n.d.). Potential degradation pathways of thiadiazine 3. ResearchGate.

-

ISRES Publishing. (2021). Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology.

-

Science of Synthesis. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Thieme.

-

Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.

-

Li, G., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules.

-

Sigma-Aldrich. (n.d.). This compound 95%.

-

ChemicalBook. (n.d.). 5-chloro-3-methyl-1,2,4-thiadiazole.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 332610, this compound.

Sources

- 1. isres.org [isres.org]

- 2. Buy this compound | 74461-64-6 [smolecule.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. fishersci.at [fishersci.at]

- 5. fishersci.com [fishersci.com]

- 6. This compound 95 74461-64-6 [sigmaaldrich.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijisrt.com [ijisrt.com]

An In-depth Technical Guide to the Reactivity of the 1,2,4-Thiadiazole Ring in Substituted Derivatives

Prepared by: Gemini, Senior Application Scientist

Foreword: The 1,2,4-Thiadiazole Scaffold - A Dichotomy of Stability and Reactivity

The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry and materials science.[1] Its unique electronic architecture, characterized by the presence of one sulfur and two nitrogen atoms, imparts a fascinating dichotomy of properties. While possessing the aromatic stability inherent to such conjugated systems, the ring is also primed for specific and predictable chemical transformations.[2][3] This guide offers an in-depth exploration of the core reactivity principles of substituted 1,2,4-thiadiazoles, providing researchers, scientists, and drug development professionals with the foundational knowledge required to expertly manipulate this versatile scaffold. We will delve into the electronic underpinnings of its reactivity, survey the major classes of reactions it undergoes, and present practical methodologies for its study and application, particularly in the context of covalent drug design.[4]

Electronic Structure: The Foundation of Reactivity

The 1,2,4-thiadiazole ring is a planar, π-excessive heterocycle, yet the distribution of electron density is highly polarized.[2] The presence of two electronegative, pyridine-like nitrogen atoms and a sulfur atom leads to a significant electron deficiency at the ring's carbon atoms (C3 and C5).[2][5] Computational and spectroscopic studies have consistently shown that the π-electron density is lowest at the C5 position.[2] This fundamental electronic feature is the primary determinant of the ring's characteristic reactivity.

-

C5 Position: The most electron-deficient carbon, making it the primary site for nucleophilic attack.

-

C3 Position: Also electron-deficient, but generally less so than C5.

-

N4 Atom: The most nucleophilic and basic site on the ring, making it the preferred target for electrophiles.[2]

-

N2 Atom: Less nucleophilic than N4.

-

S1 Atom: Generally unreactive towards electrophiles but plays a crucial role in the ring's electronic structure and is involved in specific ring-opening mechanisms.[4]

This electronic landscape dictates that the chemistry of the 1,2,4-thiadiazole ring is dominated by nucleophilic attack at the carbon atoms and electrophilic attack at the ring nitrogens.

Spectroscopic Signatures

The polarized nature of the ring is clearly reflected in its NMR spectra, which serve as a critical diagnostic tool for confirming substitution patterns.

| Nucleus | Typical Chemical Shift (δ, ppm) | Key Observations |

| C5-H | ~9.9 ppm | Highly deshielded proton due to the strong electron-withdrawing effects of the adjacent S1 and N4 atoms.[2] |

| C3-H | ~8.7 ppm | Less deshielded than C5-H but still significantly downfield.[2] |

| C5 Carbon | 161–201 ppm | Resonates significantly downfield, confirming its electron-deficient character.[2] |

| C3 Carbon | 148–188 ppm | Typically resonates upfield relative to C5.[2] |

Major Reaction Pathways

Nucleophilic Aromatic Substitution (SNAr)

The most important reaction of the 1,2,4-thiadiazole core is nucleophilic aromatic substitution, which occurs preferentially at the C5 position.[2] The presence of a good leaving group (e.g., a halogen) at this position facilitates facile displacement by a wide range of nucleophiles.

Caption: Mechanism of 1,2,4-thiadiazole ring-opening by a cysteine thiol.

This reactivity is highly dependent on the nucleophilicity of the cysteine sulfur and can be modulated by the substituents on the thiadiazole ring, allowing for the fine-tuning of inhibitor potency and selectivity. [6]

Electrophilic Attack

As predicted by its electronic structure, electrophilic attack on the ring carbons is not observed. [2]Instead, electrophiles preferentially target the ring nitrogen atoms. The N4 nitrogen is the most basic and nucleophilic site, readily undergoing reactions such as alkylation and acylation to form quaternary 1,2,4-thiadiazolium salts. [2]

Reactions of Substituents

Substituents at the C3 and C5 positions exhibit reactivity that is modulated by the electron-withdrawing nature of the thiadiazole ring. For example, a methyl group on the ring will have enhanced acidity compared to a methyl group on a benzene ring, making it susceptible to deprotonation and subsequent reaction with electrophiles.

Experimental & Computational Workflow

A robust investigation into the reactivity of a novel substituted 1,2,4-thiadiazole derivative requires a multi-faceted approach combining synthesis, experimental reactivity studies, and computational analysis.

Caption: A comprehensive workflow for investigating thiadiazole reactivity.

Protocol: Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the substitution of a 5-chloro-3-aryl-1,2,4-thiadiazole with a generic amine nucleophile.

Materials:

-

5-chloro-3-aryl-1,2,4-thiadiazole (1.0 eq)

-

Amine nucleophile (1.2 - 2.0 eq)

-

Anhydrous solvent (e.g., DMF, DMSO, or ACN)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0 - 3.0 eq)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add the 5-chloro-3-aryl-1,2,4-thiadiazole and the chosen anhydrous solvent.

-

Add the base, followed by the amine nucleophile.

-

Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor its progress using TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel.

-

Validation: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to verify the displacement of chlorine by the amine.

Protocol: Reactivity with Thiols

This protocol outlines an assay to evaluate the covalent modification potential of a 1,2,4-thiadiazole derivative using N-acetylcysteine (NAC) as a model thiol.

Materials:

-

Substituted 1,2,4-thiadiazole (1 mM stock in DMSO)

-

N-acetylcysteine (NAC) (10 mM stock in assay buffer)

-

Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.4)

-

LC-MS system

Procedure:

-

Initiate the reaction by adding the 1,2,4-thiadiazole stock solution to the NAC solution in assay buffer to achieve final concentrations of 50 µM and 500 µM, respectively.

-

Incubate the reaction mixture at 37 °C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot into a solution of 0.1% formic acid in acetonitrile/water (1:1).

-

Analysis: Analyze the quenched samples by LC-MS. Monitor the disappearance of the parent thiadiazole mass and the appearance of a new mass corresponding to the NAC-adduct (Parent Mass + NAC Mass - H₂).

-

Validation: The time-dependent formation of the covalent adduct confirms the reactivity of the thiadiazole towards thiols. The structure of the adduct can be further confirmed by tandem MS (MS/MS) fragmentation.

Conclusion and Future Outlook

The reactivity of the substituted 1,2,4-thiadiazole ring is a well-defined and predictable field, governed by the inherent electronic properties of the heterocyclic system. Its susceptibility to nucleophilic attack at C5 provides a reliable handle for synthetic diversification, while the unique N-S bond cleavage reaction with thiols offers a powerful strategy for the design of covalent inhibitors. As the demand for novel therapeutic agents and functional materials continues to grow, a deep, mechanistic understanding of this scaffold's reactivity is paramount. Future research will undoubtedly focus on leveraging this knowledge to develop more selective covalent probes, fine-tune reaction kinetics for improved drug profiles, and explore novel reaction pathways to further expand the chemical space accessible from this versatile and potent heterocyclic core.

References

-

Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal. [Link]

-

Synthesis and electrophilic substitution reactions of imidazo[2,1-b]-1,3,4-thiadiazoles. ResearchGate. [Link]

- Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. (2024, July 24). Books.

-

Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. [Link]

-

Some biologically active 1,2,4-thiadiazoles. ResearchGate. [Link]

-

Synthesis of some new substituted 1,2,4-triazole and 1,3,4-thiadiazole and their derivatives. ResearchGate. [Link]

-

Medicinal chemistry and properties of 1,2,4-thiadiazoles. PubMed. [Link]

-

Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. ResearchGate. [Link]

-

Synthesis of some thiazole-, 1,3,4-thiadiazole-, and 4H-1,2,4-triazole derivatives of pyrazolo[3,4-b]quinoline. PubMed. [Link]

-

Synthesis, Antimicrobial Screening and Spectral Studies of Novel Derivatives of 1, 2, 4-Triazole and 1, 3, 4-Thiadiazole. INTERNATIONAL JOURNAL OF SCIENTIFIC RESEARCH. [Link]

-

Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PubMed Central. [Link]

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. PubMed Central. [Link]

-

Spectroscopic Study of Some 1,3,4-0xadiazole, 1,3,4- Thiadiazole and 1,2,4- Triazole Derivatives. Ibn Al-haitham Journal For Pure And Applied Sciences. [Link]

-

Spectroscopic Study of Some 1,3,4-0xadiazole, 1,3,4- Thiadiazole and 1,2,4- Triazole Derivatives. View of Spectroscopic Study. [Link]

-

Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B. RSC Publishing. [Link]

-

Cycloaddition Reactions of 1,4,2-Dithiazole-Ei-thiones. ElectronicsAndBooks. [Link]

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. [Link]

-

Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. [Link]

-

Building 1,2,4-Thiadiazole: Ten Years of Progress. ResearchGate. [Link]

-

Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry. [Link]

-

Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H). Organic Communications. [Link]

-

Cycloaddition reactions of 4,6-diphenylthieno[3,4-c]o[2][3][7]xadiazole and -t[2][3][7]hiadiazole with acetylenes. The Journal of Organic Chemistry. [Link]

-

Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. [Link]

-

Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. PubMed Central. [Link]

-

Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [Link]

-

A Review on Synthesis, Therapeutic, and Computational Studies of Substituted 1, 3, 4 Thiadiazole Derivatives. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemical Reactivity of 1,2,4-Thiadiazole_Chemicalbook [chemicalbook.com]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. organic-chemistry.org [organic-chemistry.org]

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole

Abstract

5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole is a heterocyclic compound of significant interest in medicinal chemistry and synthetic applications. Its unique arrangement of heteroatoms and two distinct chloro-substituents imparts a complex and highly useful reactivity profile. This technical guide provides a comprehensive analysis of the molecule's electrophilic and nucleophilic sites, moving from theoretical predictions based on electronic structure to practical, experimentally validated reaction pathways. We will explore the causality behind its selective reactivity, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this versatile scaffold.

Introduction

The 1,2,4-thiadiazole core is a privileged structure in pharmacology, appearing in a wide array of biologically active agents.[1][2] These five-membered aromatic heterocycles, containing one sulfur and two nitrogen atoms, serve as crucial pharmacophores and versatile intermediates in the synthesis of complex molecules.[1][2] The specific compound under investigation, this compound (CAS Number: 74461-64-6), is a bifunctional reagent whose reactivity is dominated by two key features: a chloro-substituent on the aromatic ring and a chloromethyl group.[3][4]

This guide aims to dissect the electronic properties of this molecule to predict and explain its behavior when reacting with both nucleophiles and electrophiles. Understanding these fundamental principles is critical for its effective utilization as a building block for novel therapeutics, particularly in the design of covalent inhibitors that target nucleophilic residues in proteins.[3][5]

Chapter 1: Theoretical Analysis of Molecular Reactivity

The reactivity of an organic molecule is fundamentally governed by its electronic structure. For this compound, the interplay between the aromatic thiadiazole ring and its electron-withdrawing substituents creates distinct regions of high and low electron density, dictating the sites of chemical attack.

Electronic Structure and Aromaticity

The 1,2,4-thiadiazole ring is an electron-deficient aromatic system. The high electronegativity of the two nitrogen atoms and the sulfur atom pulls electron density away from the ring's carbon atoms.[1][6] This inductive effect results in a polarized molecule where the carbon atoms are electron-poor (electrophilic) and the nitrogen heteroatoms, with their available lone pairs, are the most electron-rich centers (nucleophilic). Consequently, the ring system is generally resistant to electrophilic substitution but is highly activated for nucleophilic attack, particularly at positions bearing a good leaving group.[1]

Caption: Structure of this compound with IUPAC numbering.

Molecular Electrostatic Potential (MESP) Analysis

A Molecular Electrostatic Potential (MESP) map provides a visual representation of charge distribution. For this compound, the MESP would reveal:

-

Electron-Poor Regions (Blue/Positive Potential): These are the primary electrophilic sites, susceptible to attack by nucleophiles. The most significant positive potential is expected on the carbon of the -CH₂Cl group and the C5 carbon . The electron-withdrawing chlorine atoms strongly deplete electron density from these carbons.

-

Electron-Rich Regions (Red/Negative Potential): These are the primary nucleophilic sites, susceptible to attack by electrophiles. The highest negative potential will be localized around the N2 and N4 nitrogen atoms due to their lone pairs of electrons.

Caption: Predicted MESP hotspots and corresponding reactant attacks.

Summary of Predicted Reactive Sites

The theoretical analysis points to a clear differentiation of roles within the molecule.

| Site | Type | Justification | Predicted Reactivity |

| C5 Carbon | Electrophilic | Attached to a good leaving group (Cl) and part of an electron-deficient aromatic ring.[1][7] | Very High |

| Chloromethyl Carbon | Electrophilic | Primary alkyl halide functionality, activated for SN2 reactions.[3] | Very High |

| Ring Sulfur (S2) | Electrophilic | Can be attacked by soft nucleophiles (e.g., thiols), leading to N-S bond cleavage.[5] | Moderate (Specific) |

| Ring Nitrogens (N2/N4) | Nucleophilic | Possess available lone pairs of electrons, making them the most basic centers in the molecule.[6] | Moderate |

Chapter 2: Nucleophilic Reactivity: The Dominant Pathway

Experimental evidence overwhelmingly confirms that the chemistry of this compound is dominated by its reactions with nucleophiles. The molecule possesses two exceptionally reactive electrophilic centers.

Key Sites of Nucleophilic Attack

1. The C5 Carbon (SNAr Reaction): The C5 position is the most reactive site on the thiadiazole ring for nucleophilic substitution.[1] The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the ring stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the displacement of the chloride ion. This pathway is highly efficient for a wide range of nucleophiles, including amines, thiols, and alkoxides. The regioselectivity for the C5 position over the C3 position is well-established, driven by the superior ability of the C5 position to stabilize the intermediate.[7][8]

2. The Chloromethyl Carbon (SN2 Reaction): The chloromethyl group (-CH₂Cl) at the C3 position is a classic substrate for SN2 reactions.[3] This primary alkyl chloride is highly susceptible to attack by nucleophiles, leading to the formation of a new carbon-nucleophile bond and the expulsion of a chloride ion. This functionality serves as a powerful "handle" for tethering the thiadiazole moiety to other molecules, a common strategy in drug development.[3]

3. The Ring Sulfur (Ring-Opening Reaction): A mechanistically distinct pathway occurs with soft nucleophiles, most notably thiols. In biological systems, the cysteine thiol of a protein can attack the electrophilic sulfur atom of the 1,2,4-thiadiazole ring.[5] This initiates a cascade that results in the cleavage of the weak N-S bond and the formation of a stable, irreversible disulfide bond between the inhibitor and the protein. This covalent modification is a key mechanism for the inactivation of cysteine-dependent enzymes.[5]

Caption: Primary reaction pathways for nucleophilic attack.

Experimental Protocol: General Procedure for SNAr at the C5-Position with an Amine

Causality: This protocol utilizes a mild base to deprotonate the amine nucleophile in situ or to act as a scavenger for the HCl generated during the reaction. The choice of a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is crucial as it effectively solvates the ions involved without interfering with the nucleophile.

-

Preparation: To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.1 M) in a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired amine (1.1 eq).

-

Base Addition: Add a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq).

-

Reaction: Stir the reaction mixture at room temperature (or heat to 40-60 °C if the nucleophile is weak) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, concentrate the mixture in vacuo. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired 5-amino-substituted-1,2,4-thiadiazole derivative.

Chapter 3: Electrophilic Reactivity: A Minor Pathway

Sites of Electrophilic Attack

As established, the electron-deficient nature of the 1,2,4-thiadiazole ring makes it a poor substrate for electrophilic attack.[1] However, reactions with electrophiles are not impossible. The most probable sites for such reactions are the ring nitrogen atoms, which are the centers of highest electron density due to their lone pairs.[6]

N-Alkylation / N-Acylation: Under forcing conditions with powerful electrophiles like methyl iodide or acyl chlorides, quaternization of one of the ring nitrogens can occur.[9] This reaction is generally less favorable than the competing nucleophilic substitutions at the chloro-substituents. The reaction's utility is limited, as it often requires conditions that may lead to side products or degradation of the starting material.

Sources

- 1. isres.org [isres.org]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound | 74461-64-6 [smolecule.com]

- 4. This compound 95 74461-64-6 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]

- 7. Synthesis, structure and in vitro antiproliferative effects of alkyne-linked 1,2,4-thiadiazole hybrids including erlotinib- and ferrocene-containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]